molecular formula C12H27PS B1359863 Triisobutylphosphine sulfide CAS No. 3982-87-4

Triisobutylphosphine sulfide

Cat. No.: B1359863
CAS No.: 3982-87-4
M. Wt: 234.38 g/mol
InChI Key: MXRLZCWBOJMFJG-UHFFFAOYSA-N
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Mechanism of Action

Triisobutylphosphine sulfide, also known as Triisobutylphosphine sulphide or Phosphine sulfide, tris(2-methylpropyl)-, is an organic phosphorus sulfur compound . This compound has a variety of applications, particularly in the field of chemistry .

Target of Action

This compound primarily targets transition metal halides . It acts as a ligand, forming complexes with these transition metals .

Mode of Action

The compound interacts with its targets by coordinating with the transition metal halides to form respective complexes . This interaction results in changes in the chemical properties of the transition metal halides .

Biochemical Pathways

This compound affects various biochemical pathways. It is used as a catalyst, reducing agent, and oxidizing agent in organic synthesis . In polymerization reactions, it can act as a chain transfer agent .

Pharmacokinetics

It is known that the compound has good solubility and can dissolve in many organic solvents, such as alcohols and ethers .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the reaction. As a catalyst, it can speed up reactions. As a reducing or oxidizing agent, it can facilitate the addition or removal of electrons in a reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is known to degrade easily and can turn yellow, indicating poor stability . It is also sensitive to strong oxidizing agents and acidic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisobutylphosphine sulfide can be synthesized through a two-step process:

Industrial Production Methods

The industrial production of triisobutylphosphine sulphide follows similar synthetic routes but is optimized for higher yields and safety. The process involves the use of large-scale reactors and controlled environments to ensure consistent product quality and safety .

Chemical Reactions Analysis

Types of Reactions

Triisobutylphosphine sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triisobutylphosphine sulfide has a wide range of applications in scientific research:

Properties

IUPAC Name

tris(2-methylpropyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27PS/c1-10(2)7-13(14,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRLZCWBOJMFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CP(=S)(CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80890567
Record name Phosphine sulfide, tris(2-methylpropyl)-
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Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3982-87-4
Record name Cyanex 471X
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Record name Phosphine sulfide, tris(2-methylpropyl)-
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Record name Phosphine sulfide, tris(2-methylpropyl)-
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Record name Phosphine sulfide, tris(2-methylpropyl)-
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Record name Triisobutylphosphine sulphide
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Record name Triisobutylphosphine sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Triisobutylphosphine sulfide acts as a soft donor ligand, preferentially coordinating with soft metal ions like silver(I), mercury(II), and palladium(II) through its sulfur atom. This interaction forms stable metal complexes, facilitating their extraction from aqueous solutions into an organic phase containing TIBPS [, , , ]. This selectivity makes it valuable in separating precious metals from complex mixtures.

A: The metal complexes formed with this compound can be easily stripped from the organic phase using various stripping agents like thiourea solutions or sodium thiocyanate. This allows for the recovery of the extracted metal and regeneration of the extractant for further use [, , ].

A:- Molecular Formula: C12H27PS- Molecular Weight: 234.39 g/mol- Spectroscopic Data: - IR: Characteristic P=S stretching vibration observed. [] - 31P NMR: A distinct chemical shift characteristic of phosphine sulfides is observed. [] - GC-MS: Used to confirm the identity and purity of the synthesized compound. []

A: Research shows that this compound solutions in xylene, initially diluted to 5.0 mmol/L, maintain their palladium(II) extraction efficiency even after exposure to gamma radiation doses below 104 Gy. This stability makes it a promising candidate for applications involving radioactive materials [, ].

A: The choice of organic solvent significantly influences silver extraction using this compound. Research indicates that extraction efficiency decreases in the order: octanol > decane > chloroform > toluene. This difference is attributed to the varying solvation capabilities of these solvents for the extracted metal complex [].

ANone: Currently, there are no reports on this compound being used as a catalyst. Its primary application, based on available research, lies in metal extraction and separation processes.

A: While some research uses computational methods to understand the interaction of this compound with phenols in the context of solvent extraction [], in-depth computational studies focusing on its metal complexation and extraction mechanisms are limited in the provided literature.

ANone: There is limited information regarding the SAR of this compound in the provided research papers. Future studies exploring the impact of structural modifications on its extraction properties would be valuable.

ANone: Specific guidelines and regulations concerning the safe handling and disposal of this compound are not detailed in the provided research papers. Adhering to best practices for handling chemicals and consulting relevant safety data sheets is crucial.

A: Yes, several alternative extractants exist, each with its selectivity and efficiency. Some examples include:* Other Trialkylphosphine Sulfides: Trioctylphosphine sulfide (TOPS) shows similar extraction behavior to TIBPS, particularly for mercury(II) [].* Dithiophosphinates: The disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid exhibits a higher extraction efficiency for silver than TIBPS from hydrochloric acid solutions [].* Thio-based Extractants: Compounds like 1,2-bis(tert-hexylthio)ethane (t-BHTE) and dihexyl sulfide (DHS) have been investigated for palladium(II) extraction [].* Other Extractants: Depending on the specific metal and matrix, other extractants like alpha benzoin oxime, dioctylsulfide, and dioctylsulfoxide can be employed [].

A: Key resources include:* Analytical Techniques: Spectroscopic methods like IR, 31P NMR, and GC-MS are crucial for structural characterization and purity assessment [].* Separation Techniques: Access to liquid-liquid extraction equipment, supported liquid membrane systems, and potentially extraction chromatographic setups are essential for studying its extraction capabilities [, , , ].* Computational Tools: Molecular modeling software can aid in understanding the interaction of this compound with metal ions and the underlying extraction mechanisms.

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